An In-depth Technical Guide to 3-(3-Bromo-4-methoxyphenyl)propanoic acid (CAS: 1857-57-4)
An In-depth Technical Guide to 3-(3-Bromo-4-methoxyphenyl)propanoic acid (CAS: 1857-57-4)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(3-Bromo-4-methoxyphenyl)propanoic acid, with the CAS number 1857-57-4, is a substituted aromatic carboxylic acid. Its structure, featuring a brominated and methoxylated phenyl ring attached to a propanoic acid moiety, makes it a potentially valuable building block in medicinal chemistry and materials science. The presence of the bromine atom provides a reactive handle for further chemical modifications, such as cross-coupling reactions, enabling the synthesis of more complex molecules. The methoxy group and the carboxylic acid functional group can also influence the compound's physicochemical properties and biological activity. This technical guide provides a comprehensive overview of the available data on this compound, including its properties, potential synthesis, and spectroscopic characterization, to support its application in research and development.
Physicochemical and Spectroscopic Data
While detailed experimental data for 3-(3-Bromo-4-methoxyphenyl)propanoic acid is limited in publicly accessible literature, a compilation of available and predicted data is presented below.
Physicochemical Properties
A summary of the key physicochemical properties for 3-(3-Bromo-4-methoxyphenyl)propanoic acid is provided in Table 1. This data has been aggregated from various chemical supplier databases.
Table 1: Physicochemical Properties of 3-(3-Bromo-4-methoxyphenyl)propanoic acid
| Property | Value | Source |
| CAS Number | 1857-57-4 | [1][2][3][4] |
| Molecular Formula | C10H11BrO3 | [1] |
| Molecular Weight | 259.10 g/mol | [2] |
| Melting Point | 95-100 °C | [2] |
| Appearance | White to off-white solid (Predicted) | N/A |
| Solubility | Soluble in organic solvents like methanol, ethanol, and DMSO (Predicted) | N/A |
Spectroscopic Data (Predicted)
Table 2: Predicted Spectroscopic Data for 3-(3-Bromo-4-methoxyphenyl)propanoic acid
| Spectroscopy | Predicted Peaks/Signals |
| ¹H NMR | Aromatic protons (δ 6.8-7.5 ppm), Methoxy protons (-OCH₃, δ ~3.8 ppm), Propanoic acid methylene protons (-CH₂CH₂COOH, δ 2.6-3.0 ppm), Carboxylic acid proton (-COOH, δ >10 ppm) |
| ¹³C NMR | Carboxylic acid carbonyl carbon (δ ~170-180 ppm), Aromatic carbons (δ 110-160 ppm), Methoxy carbon (δ ~55-60 ppm), Methylene carbons (δ ~25-40 ppm) |
| FTIR (cm⁻¹) | O-H stretch (broad, ~2500-3300), C=O stretch (~1700), C-O stretch (~1250), Aromatic C-H and C=C stretches |
| Mass Spectrometry | Molecular ion peak (M⁺) at m/z 258/260 (due to bromine isotopes), fragmentation patterns corresponding to the loss of COOH, CH₂CH₂COOH, and other fragments. |
Synthesis and Experimental Protocols
A definitive, published experimental protocol for the synthesis of 3-(3-Bromo-4-methoxyphenyl)propanoic acid is not available in the searched literature. However, a plausible synthetic route can be proposed based on established organic chemistry reactions and procedures for analogous compounds.
Proposed Synthetic Pathway
A potential and common method for the synthesis of this compound would involve the bromination of a suitable precursor followed by a reaction to introduce the propanoic acid side chain, or vice versa. A likely precursor would be 3-(4-methoxyphenyl)propanoic acid.
Caption: Proposed synthesis of the target compound.
Detailed Experimental Protocol (Hypothetical)
This protocol is a hypothetical procedure based on the synthesis of similar compounds and should be adapted and optimized under appropriate laboratory conditions.
Objective: To synthesize 3-(3-Bromo-4-methoxyphenyl)propanoic acid from 3-(4-methoxyphenyl)propanoic acid.
Materials:
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3-(4-methoxyphenyl)propanoic acid
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Glacial Acetic Acid
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Bromine (Br₂)
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Sodium thiosulfate solution (aqueous)
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Deionized water
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Diethyl ether or Ethyl acetate
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Anhydrous magnesium sulfate or sodium sulfate
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Round-bottom flask
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Stirring bar
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Dropping funnel
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Ice bath
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Separatory funnel
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Rotary evaporator
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Recrystallization apparatus
Procedure:
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Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-(4-methoxyphenyl)propanoic acid in glacial acetic acid.
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Bromination: Cool the solution in an ice bath. Slowly add a solution of bromine in glacial acetic acid dropwise via a dropping funnel with continuous stirring. The rate of addition should be controlled to maintain the reaction temperature below 10°C.
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Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
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Quenching: Once the reaction is complete, pour the mixture into a beaker containing ice-cold water.
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Work-up: If a precipitate forms, collect it by vacuum filtration. If no precipitate forms, transfer the aqueous mixture to a separatory funnel. Extract the product with an organic solvent such as diethyl ether or ethyl acetate.
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Washing: Wash the combined organic extracts with a saturated aqueous solution of sodium thiosulfate to remove any unreacted bromine, followed by a wash with brine.
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
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Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to yield pure 3-(3-Bromo-4-methoxyphenyl)propanoic acid.
Caption: General experimental workflow for synthesis.
Biological Activity and Potential Applications
There is no specific information available in the searched literature regarding the biological activity or signaling pathway involvement of 3-(3-Bromo-4-methoxyphenyl)propanoic acid. However, related arylpropanoic acid derivatives are known to exhibit a wide range of pharmacological activities.
Given its structural features, this compound could be investigated for various biological activities, including but not limited to:
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Anticancer Activity: Many brominated phenolic compounds and propanoic acid derivatives have shown cytotoxic effects against various cancer cell lines.
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Antimicrobial Activity: The combination of a halogenated aromatic ring and a carboxylic acid moiety is present in some antimicrobial agents.
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Enzyme Inhibition: The carboxylic acid group can interact with the active sites of various enzymes.
Further research is required to explore the biological potential of this compound. A general workflow for such an investigation is outlined below.
Caption: Workflow for biological activity screening.
Conclusion
3-(3-Bromo-4-methoxyphenyl)propanoic acid (CAS 1857-57-4) is a chemical compound with potential for further exploration in synthetic and medicinal chemistry. While direct experimental data is currently limited, this guide provides a summary of its known properties and a predictive framework for its synthesis and spectroscopic characterization based on analogous structures. The provided hypothetical experimental protocols and workflows offer a starting point for researchers interested in working with this compound. Further empirical studies are necessary to fully elucidate its chemical behavior and biological significance.
